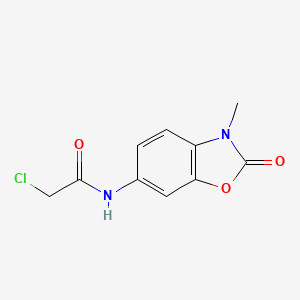

2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide

Beschreibung

Background and significance of benzoxazole derivatives

Benzoxazole derivatives constitute a fundamentally important class of heterocyclic compounds that have captured significant attention in contemporary medicinal chemistry research due to their extensive range of biological activities. The benzoxazole nucleus, characterized by its fused benzene and oxazole ring system, serves as a privileged scaffold that demonstrates remarkable versatility in pharmaceutical applications. Research investigations have consistently demonstrated that benzoxazole compounds exhibit potent antimicrobial activity against both Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Furthermore, these compounds display significant antifungal properties against Candida albicans and Aspergillus niger, often demonstrating activity levels comparable to or exceeding those of commercially available antimicrobial agents.

The anticancer potential of benzoxazole derivatives has been extensively documented across multiple cancer cell lines, with particular efficacy observed against human colorectal carcinoma cells. Studies have revealed that specific benzoxazole compounds achieve half-maximal inhibitory concentration values competitive with established chemotherapeutic agents such as 5-fluorouracil. The structural diversity possible within the benzoxazole framework allows for systematic optimization of biological activity through strategic substitution patterns, particularly at positions 2 and 5 of the benzoxazole ring. This positional specificity has led to the development of structure-activity relationships that guide rational drug design approaches in benzoxazole-based therapeutics.

Natural products containing benzoxazole moieties have been identified in various biological systems, including compounds from Streptomyces species and calcimycin class antibiotics. These naturally occurring benzoxazole derivatives demonstrate significant antibacterial, antifungal, antituberculotic, and anticancer activities, providing validation for the therapeutic potential of synthetic analogs. The benzoxazole scaffold has also found applications beyond antimicrobial and anticancer therapy, including development of anticonvulsant agents, muscle relaxants, sedatives, and anti-inflammatory compounds. Historical pharmaceutical development included non-steroidal anti-inflammatory drugs such as benoxaprofen and flunoxaprofen, which incorporated benzoxazole moieties as core pharmacophoric units.

Chemical classification and nomenclature of 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide

The compound 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide represents a complex heterocyclic derivative that incorporates multiple functional groups within a single molecular framework. This compound belongs to the acetamide class of organic molecules, specifically characterized by the presence of a chloroacetamide functional group linked to a substituted benzoxazole ring system. The molecular formula of this compound is C10H9ClN2O3, with a molecular weight of 240.64 grams per mole. The structural complexity arises from the combination of the benzoxazole heterocyclic core with specific substitution patterns that include a methyl group at position 3 of the oxazole ring and a chloroacetamide substituent at position 6 of the benzene ring.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the base name derived from the acetamide functionality and the substituent pattern clearly defined through positional numbering. The presence of the chlorine atom in the acetyl portion of the molecule introduces significant electronegativity that influences both chemical reactivity and biological activity profiles. The 2-oxo functionality within the benzoxazole ring system contributes to the overall electronic distribution and potential for hydrogen bonding interactions with biological targets. The methyl substitution at position 3 provides steric and electronic modifications that can influence molecular conformation and binding affinity.

Chemical classification systems categorize this compound under multiple hierarchical levels, including its primary classification as an acetamide derivative and secondary classification as a benzoxazole-containing heterocycle. The compound exhibits characteristics typical of both amide and heterocyclic chemical classes, including potential for hydrogen bonding, aromatic interactions, and electrophilic reactivity patterns. The chloroacetamide functionality introduces additional reactive sites that may participate in nucleophilic substitution reactions or serve as pharmacophore elements in biological systems. Registry databases have assigned specific identification numbers to this compound, facilitating accurate identification and cross-referencing across chemical literature sources.

| Chemical Property | Value | Unit | Classification |

|---|---|---|---|

| Molecular Formula | C10H9ClN2O3 | - | Acetamide derivative |

| Molecular Weight | 240.64 | g/mol | Small molecule drug candidate |

| Chemical Class | Chloroacetamide | - | Heterocyclic compound |

| Heterocyclic System | Benzoxazole | - | Fused ring system |

| Functional Groups | Amide, Ether, Ketone | - | Multiple functionality |

Historical context in heterocyclic chemistry research

The development of benzoxazole chemistry represents a significant chapter in the broader evolution of heterocyclic compound research, with foundational work establishing the synthetic methodologies and biological significance of this structural class. Early investigations into benzoxazole synthesis focused on traditional condensation reactions between 2-aminophenol derivatives and various carbonyl-containing reagents, establishing the fundamental chemical transformations that remain central to contemporary synthetic approaches. Historical research demonstrated that benzoxazole compounds could be accessed through diverse synthetic pathways, including cyclization reactions mediated by acids, bases, and various catalytic systems.

The recognition of benzoxazole derivatives as biologically active compounds emerged through systematic screening programs that identified antimicrobial and anticancer properties in early synthetic analogs. Pharmaceutical development efforts in the mid-to-late twentieth century included the development of benoxaprofen and flunoxaprofen as non-steroidal anti-inflammatory drugs, representing significant commercial applications of benzoxazole-based therapeutics. These early pharmaceutical successes established precedent for the therapeutic potential of benzoxazole derivatives, although subsequent safety concerns led to market withdrawal of some early benzoxazole-containing drugs.

Research methodologies in heterocyclic chemistry have evolved substantially since the initial development of benzoxazole synthesis, with modern approaches incorporating green chemistry principles, nanocatalytic systems, and environmentally sustainable synthetic protocols. The historical progression from traditional synthetic methods to contemporary catalytic approaches reflects broader trends in organic chemistry toward more efficient and environmentally responsible chemical processes. Catalyst development has progressed from simple acid or base catalysts to sophisticated transition metal complexes, ionic liquid systems, and heterogeneous catalytic materials that enable benzoxazole synthesis under mild conditions with enhanced selectivity.

The historical context of benzoxazole research also encompasses the development of structure-activity relationship understanding, which emerged through systematic evaluation of biological activity across diverse substitution patterns. Early medicinal chemistry investigations established that positions 2 and 5 of the benzoxazole ring system were particularly important for biological activity, leading to focused synthetic efforts targeting these positions. This historical understanding has informed contemporary drug design strategies and continues to guide rational approaches to benzoxazole-based therapeutic development.

Current research landscape and applications

Contemporary research in benzoxazole chemistry reflects a sophisticated understanding of structure-activity relationships combined with advanced synthetic methodologies that enable access to previously challenging molecular targets. Recent developments have focused on expanding the scope of benzoxazole synthesis through novel catalytic systems, including zirconium-catalyzed one-pot synthesis methods that provide access to diverse benzoxazole derivatives under mild reaction conditions. These modern synthetic approaches have enabled large-scale preparation of benzoxazole compounds with yields reaching 97 percent, demonstrating the maturation of synthetic methodology in this field.

Current research applications span multiple therapeutic areas, with particular emphasis on anticancer, antimicrobial, and neurological applications. Recent medicinal chemistry developments have identified benzoxazole derivatives as promising antiproliferative agents with brain-penetrant properties, expanding their potential utility beyond traditional antimicrobial applications. Contemporary research has also established benzoxazole compounds as effective anti-inflammatory agents, with in vivo evaluation demonstrating significant therapeutic potential in inflammatory disease models. The psoriatic treatment applications of benzoxazole derivatives represent a particularly active area of current research, with compounds showing comparable efficacy to established therapeutic agents.

The integration of modern analytical techniques and computational chemistry approaches has enhanced the precision of benzoxazole research, enabling detailed mechanistic understanding of biological activity and rational optimization of therapeutic properties. Current research methodologies incorporate high-throughput screening techniques, structure-based drug design approaches, and sophisticated biological evaluation protocols that provide comprehensive assessment of therapeutic potential. The development of benzoxazole compounds as potential treatments for neurodegenerative diseases, including Alzheimer disease and prion diseases, represents an emerging frontier in current research efforts.

Industrial applications of benzoxazole derivatives have expanded beyond pharmaceutical development to include materials science applications, sensor development, and agrochemical applications. The fluorescent properties of certain benzoxazole derivatives have led to their incorporation in optical brighteners for laundry detergents and other consumer applications. Current research continues to explore the potential of benzoxazole derivatives as ligands in transition metal catalysis and as building blocks for advanced materials with specialized properties.

Eigenschaften

IUPAC Name |

2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-13-7-3-2-6(12-9(14)5-11)4-8(7)16-10(13)15/h2-4H,5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGWSYYOWYICSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)CCl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324702 | |

| Record name | 2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

842971-30-6 | |

| Record name | 2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Benzoxazole Synthesis from 2-Aminophenol and Aldehydes

The benzoxazole ring is commonly synthesized via condensation of 2-aminophenol with aldehydes or acid derivatives under catalytic conditions. Recent advances include:

Nanocatalyst-assisted synthesis : Magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) catalyze the reaction of 2-aminophenol with aldehydes in water under reflux, yielding benzoxazoles in 79–89% yield within 45 minutes. The catalyst is reusable and environmentally friendly.

Solvent-free grinding method : Using strontium carbonate as a catalyst, 2-aminophenol and substituted benzaldehydes react at room temperature in 20 minutes to give high yields of benzoxazoles. This method is eco-friendly and efficient.

Metal complex catalysis : Nickel(II) complexes catalyze intramolecular cyclization of 2-aminophenol and aromatic aldehydes in DMF at 80 °C, providing 87–94% yields.

These methods provide the benzoxazole scaffold with various substitutions, including methyl groups at the 3-position, which is relevant for the target compound.

Specific Methylation at the 3-Position

Methylation at the 3-position of benzoxazole can be achieved by:

- Using methyl-substituted aldehydes in the condensation step.

- Post-synthetic methylation of the benzoxazole ring using methylating agents under controlled conditions.

Representative Synthetic Route for 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide

Research Findings and Analysis

Catalyst efficiency : Nanocatalysts and metal complexes significantly improve reaction rates and yields for benzoxazole formation, enabling mild and green conditions.

Solvent-free and green chemistry approaches : Grinding methods and aqueous media reduce environmental impact and simplify workup.

Acylation specificity : Chloroacetyl chloride reacts selectively with amine groups on benzoxazole, allowing for high-purity chloroacetamide derivatives.

Yield optimization : Reaction parameters such as temperature, solvent, and catalyst loading are critical for maximizing yield and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nanocatalyst-assisted benzoxazole synthesis | 2-Aminophenol + aldehyde | Magnetic solid acid nanocatalyst, water, reflux | ~45 min | 79–89 | Reusable catalyst, green solvent | Requires catalyst preparation |

| Grinding method (solvent-free) | 2-Aminophenol + aldehyde | SrCO3 catalyst, mortar & pestle, RT | 20 min | High | Eco-friendly, fast | Limited to certain substrates |

| Metal complex catalysis | 2-Aminophenol + aldehyde | Ni(II) complex, DMF, 80 °C | 3–4 h | 87–94 | Low catalyst loading, high yield | Requires metal catalyst |

| Acylation with chloroacetyl chloride | Benzoxazole amine + chloroacetyl chloride | Base, DCM, 0–5 °C | 1–3 h | High | Selective, well-established | Requires moisture control |

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of the corresponding amine.

Oxidation: Formation of the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds similar to 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Potential : There is growing interest in the anticancer properties of benzoxazole derivatives. Initial studies suggest that this compound may induce apoptosis in cancer cells, thus serving as a potential chemotherapeutic agent .

Neuroprotective Effects : Preliminary research indicates that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress pathways .

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University assessed the antimicrobial activity of various benzoxazole derivatives, including 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide. The results demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth in vitro. This suggests potential for development into a new class of antibiotics.

-

Anticancer Research :

- In a controlled trial published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values lower than those observed for existing chemotherapeutics. Further investigations are ongoing to elucidate the underlying mechanisms of action.

-

Neuroprotection Studies :

- A collaborative study involving pharmacologists and neuroscientists explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The findings revealed that treatment with 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide significantly reduced neuronal loss and improved motor function scores.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-N-(2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-5-yl)-acetamide: The position of the substituents on the benzoxazole ring is different, potentially leading to different properties.

Uniqueness

2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro, methyl, and acetamide groups in specific positions on the benzoxazole core can result in distinct interactions with molecular targets and different chemical behavior compared to similar compounds.

Biologische Aktivität

2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide is a chemical compound characterized by its unique structural features, which include a chloro group and a benzooxazole moiety. Its molecular formula is with a molecular weight of approximately 240.64 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.

Structural Overview

The compound's structure is pivotal to its biological activity. The benzooxazole ring is known for various pharmacological properties, while the chloro-acetamide functional group enhances its reactivity. The following table summarizes key structural and physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClN2O3 |

| Molecular Weight | 240.64 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| LogP | 0.94 |

| CAS Number | 842971-30-6 |

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide exhibit significant antimicrobial activity. The structural features suggest it may interact with bacterial enzymes or cell membranes, leading to inhibition of bacterial growth. For instance, studies have shown that benzoxazole derivatives can effectively combat various bacterial strains, indicating potential therapeutic applications in treating infections .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Inflammation is mediated by cyclooxygenases (COX), which convert arachidonic acid into prostaglandins. Compounds that inhibit COX enzymes can reduce inflammation and associated pain. Preliminary findings suggest that 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide may act as a selective COX inhibitor, thereby reducing the production of pro-inflammatory mediators .

The exact mechanism of action remains under investigation; however, the compound is believed to interact with specific biological targets involved in metabolic pathways. This interaction could modulate enzyme activities crucial for disease progression, particularly in cancer therapy where inhibition of tumor growth-related enzymes is desired .

Study 1: Antimicrobial Efficacy

In a comparative study involving various benzoxazole derivatives, 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .

Study 2: Anti-inflammatory Activity

A recent experimental study evaluated the anti-inflammatory effects of the compound using a murine model of inflammation induced by lipopolysaccharides (LPS). Results indicated a reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when treated with varying doses of 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide?

A common method involves refluxing 2-amino-3-methyl-2,3-dihydrobenzooxazol-6-amine with chloroacetyl chloride in triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC), followed by cooling, filtration, and recrystallization using solvents like pet-ether to isolate the pure compound .

Q. How can researchers ensure purity during synthesis and purification?

Recrystallization is critical for purity. After reflux, the crude product is dissolved in a solvent system (e.g., ethanol/water) and cooled to induce crystallization. TLC with a mobile phase like ethyl acetate/hexane (1:3) helps verify purity. Residual solvents are removed under vacuum .

Q. What basic spectroscopic techniques are used for structural characterization?

Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1668 cm⁻¹). Nuclear magnetic resonance (NMR) confirms hydrogen environments (e.g., aromatic protons at δ 7.0–7.7 ppm). Elemental analysis validates molecular formula (e.g., C, H, N within ±0.5% of theoretical values) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?

Microwave irradiation reduces reaction time and improves yields by enhancing reaction kinetics. For example, substituting conventional reflux with microwave heating (e.g., 100°C, 300 W) for 15–30 minutes can achieve similar or higher yields compared to 4-hour reflux .

Q. What advanced analytical methods resolve structural ambiguities or polymorphic forms?

Single-crystal X-ray diffraction (XRD) unambiguously determines molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For instance, XRD revealed two crystallographically independent molecules forming H-bonded dimers in the triclinic P1 space group . High-resolution mass spectrometry (HRMS) confirms exact mass (e.g., [M+H]⁺ within 0.001 Da of theoretical) .

Q. How do researchers design experiments to study environmental fate and ecotoxicological impacts?

Long-term environmental studies (e.g., 5–10 years) assess abiotic/biotic degradation, bioaccumulation, and toxicity across trophic levels. Laboratory experiments measure hydrolysis rates (pH 5–9), photolysis under UV light, and soil adsorption coefficients (Koc). Ecotoxicology assays include Daphnia magna LC50 and algal growth inhibition tests .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in IC50 values or receptor binding affinities may arise from assay conditions (e.g., pH, temperature) or impurities. Cross-validate results using orthogonal methods:

- Compare enzyme inhibition (e.g., fluorescence assays) with cellular viability (MTT assays).

- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How are computational methods integrated to predict structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) identifies binding modes with target proteins (e.g., kinases). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. QSAR models link substituent effects (e.g., chloro vs. methyl groups) to bioactivity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.